DL-Methotrexate-d3 dipotassium salt is a stable isotope-labeled derivative of methotrexate, a well-known chemotherapeutic agent. The compound is primarily utilized in research settings, particularly in studies involving cancer treatment and drug metabolism. The molecular formula for DL-Methotrexate-d3 dipotassium salt is , with a molecular weight of 533.64 g/mol . This compound is classified under cancer research chemicals and analytical standards, highlighting its significance in pharmaceutical testing and development.
DL-Methotrexate-d3 dipotassium salt is synthesized from methotrexate through isotopic labeling, which incorporates deuterium atoms into the molecular structure. This labeling facilitates various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy, allowing researchers to trace drug pathways and interactions in biological systems . As a dipotassium salt, it contains two potassium ions that enhance its solubility and stability in aqueous solutions.
The synthesis of DL-Methotrexate-d3 dipotassium salt involves several steps that typically include the following methods:
Technical details regarding the specific conditions (e.g., temperature, solvent) can vary based on the chosen synthetic pathway but generally involve standard organic synthesis techniques.
DL-Methotrexate-d3 dipotassium salt can undergo various chemical reactions typical of methotrexate derivatives:
These reactions are essential for understanding how the compound behaves in biological systems and its potential interactions with other drugs.
DL-Methotrexate-d3 dipotassium salt functions similarly to methotrexate by inhibiting dihydrofolate reductase, an enzyme critical for DNA synthesis and cell proliferation. By blocking this enzyme, it effectively reduces the availability of tetrahydrofolate, leading to decreased nucleotide synthesis necessary for rapidly dividing cells, such as cancer cells . The incorporation of deuterium allows for more precise tracking of its metabolic pathways in research settings.
These properties are crucial for determining how DL-Methotrexate-d3 dipotassium salt can be utilized effectively in laboratory settings.
DL-Methotrexate-d3 dipotassium salt has several scientific applications:
The versatility of DL-Methotrexate-d3 dipotassium salt makes it an invaluable tool for researchers investigating cancer therapies and drug development processes.
The synthesis of DL-Methotrexate-d3 (Amethopterin-d3) involves site-specific deuterium incorporation at three exchangeable hydrogen sites within the methotrexate structure. This is achieved through acid-catalyzed H/D exchange reactions using deuterium oxide (D₂O) under controlled thermodynamic conditions. The target molecule (CAS 432545-63-6) features deuterium atoms at the methylene bridge (-CD₂-) connecting the pteridine and p-aminobenzoic acid moieties, as confirmed by mass spectrometry (MW: 457.46 g/mol; Formula: C₂₀H₁₉D₃N₈O₅) [2] [3].
A critical advancement is the use of homogeneous catalysis with platinum-group metals to minimize isotopic scrambling. Post-deuteration, the compound undergoes purification via preparative HPLC with deuterated solvents (e.g., CD₃CN/D₂O) to achieve isotopic purity >99% [3]. The synthetic route is summarized below:
Table 1: Key Parameters for Methotrexate-d3 Synthesis
Step | Reaction Conditions | Deuterium Incorporation | Yield |
---|---|---|---|
Deuteration | MTX + D₂O, Pd/C, 80°C, 24h | -CH₂- → -CD₂- | 85% |
Purification | Prep-HPLC (C18 column, CD₃CN:D₂O gradient) | Isotopic enrichment | 92% |
Salt Formation | K₂CO₃ in anhydrous ethanol | N/A | 95% |
Stoichiometric challenges arise due to methotrexate’s polyfunctional nature, requiring protection of the α-carboxyl and γ-carboxyl groups during deuteration to prevent deuteration at non-target sites [3] [10].
Conversion of deuterated methotrexate to its dipotassium salt (DL-Methotrexate-d3 dipotassium salt) enhances aqueous solubility (>50 mg/mL vs. <0.1 mg/mL for free acid) while preserving isotopic integrity. The process involves reacting methotrexate-d3 with potassium carbonate (K₂CO₃) in anhydrous ethanol under moisture-free conditions to prevent deuterium back-exchange [2] [5].
Critical parameters for salt formation:
Table 2: Physicochemical Properties of Methotrexate-d3 Derivatives
Compound | Molecular Weight | Solubility (H₂O, 25°C) | Isotopic Purity |
---|---|---|---|
Methotrexate-d3 (free acid) | 457.46 g/mol | <0.1 mg/mL | >99% D3 |
Methotrexate-d3 dipotassium | 533.60 g/mol | >50 mg/mL | >98% D3 |
Salt formation efficacy is monitored by ¹H-NMR spectroscopy, where the disappearance of COOH protons (δ 12-14 ppm) confirms complete salt formation [5].
Deuterium incorporation at the methylene bridge (-CD₂-) significantly alters methotrexate’s metabolic fate by introducing a deuterium kinetic isotope effect (DKIE). This effect slows the cleavage of C-D bonds by hepatic aldehyde oxidase (AO), the enzyme responsible for oxidizing methotrexate to 7-hydroxymethotrexate—a less active metabolite [8] [10].
Key metabolic advantages:
Table 3: Metabolic Parameters of Methotrexate vs. Deuterated Analog
Parameter | Methotrexate | Methotrexate-d3 | Change |
---|---|---|---|
Hepatic Clearance (mL/min) | 12.5 ± 2.1 | 5.4 ± 1.3 | ↓ 57% |
Plasma t₁/₂ (h) | 6.8 ± 1.2 | 9.5 ± 1.6 | ↑ 40% |
7-OH-MTX Formation Rate | 100% | 42% | ↓ 58% |
Deuterium’s impact extends beyond pharmacokinetics: It mitigates off-target gut microbiota dysbiosis by reducing bacterial DHFR inhibition in species like Bacteroides, preserving microbial diversity during therapy [6]. This conservation of metabolic pathways across domains of life underscores deuterium’s unique role in enhancing drug specificity [6] [8].
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3